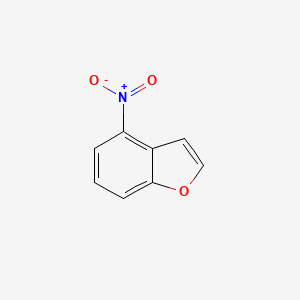
4-Nitrobenzofuran
Cat. No. B7810232
M. Wt: 163.13 g/mol
InChI Key: HOPJVUYLPKTWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03963717
Procedure details


A mixture of 3.0 g. of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon and 25 ml. of ethanol is hydrogenated in a Parr apparatus at a hydrogen pressure of 50 p.s.i. and temperature of 35°C. until the uptake of hydrogen ceases. The catalyst is removed by filtration and the filtrate evaporated in vacuo to obtain an oil of 2,3-dihydro-4-benzofuranamine.


[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]2[CH:10]=[CH:11][O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Rh].C(O)C>[O:12]1[C:8]2=[CH:7][CH:6]=[CH:5][C:4]([NH2:1])=[C:9]2[CH2:10][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1C=CO2
|
Step Three
[Compound]
|
Name
|
50
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 3.0 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
temperature of 35°C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCC=2C1=CC=CC2N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
